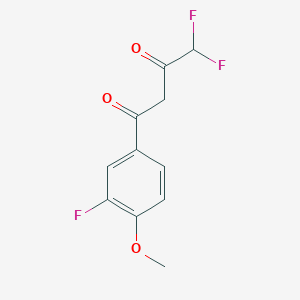

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-10-3-2-6(4-7(10)12)8(15)5-9(16)11(13)14/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQIALSSNJBPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170570-77-1 | |

| Record name | 4,4-Difluoro-1-(3-fluoro-4-methoxy-phenyl)-3-hydroxy-but-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione: A Keystone Intermediate

An In-Depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document details a robust synthetic protocol via mixed Claisen condensation, explains the critical chemical principles involved, and outlines a suite of analytical techniques for comprehensive characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage fluorinated scaffolds in novel therapeutic design.

Strategic Importance in Medicinal Chemistry

Fluorinated β-diketones are versatile building blocks in the synthesis of complex heterocyclic compounds and serve as potent ligands for metal ions.[3][4] The title compound, featuring a difluoromethyl group and a fluorinated aromatic ring, presents a unique combination of electronic properties. The strong electron-withdrawing nature of the fluorine atoms can enhance the acidity of the central methylene protons and influence the keto-enol tautomeric equilibrium, which is often crucial for biological activity.[5] Furthermore, blocking metabolically labile sites with fluorine is a well-established strategy to improve a drug candidate's half-life and overall performance.[2]

Synthesis via Mixed Claisen Condensation

The most classical and reliable method for preparing β-diketones is the Claisen condensation.[6] For the synthesis of an asymmetrical β-diketone like the target compound, a mixed (or "crossed") Claisen condensation is employed. This reaction involves the base-mediated condensation of a ketone with an ester to form a new carbon-carbon bond.[7][8]

The Underlying Principle and Rationale

The reaction hinges on the selective formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[7]

-

Choice of Reactants: The synthesis utilizes 3-Fluoro-4-methoxyacetophenone as the ketone precursor and Ethyl difluoroacetate as the ester.[9] This pairing is strategic; the ester lacks α-protons, preventing it from self-condensing, which simplifies the product mixture.[8]

-

Role of the Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required.[6] Its role is to deprotonate the α-carbon of the ketone, generating the reactive enolate. A stoichiometric amount of base is necessary because the resulting β-diketone is more acidic than the starting ketone and will be deprotonated, driving the reaction equilibrium toward the product.

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Any moisture will quench the strong base and the enolate, halting the reaction.

Caption: Figure 1: Mixed Claisen Condensation Mechanism.

Detailed Experimental Protocol

Materials:

-

3-Fluoro-4-methoxyacetophenone

-

Ethyl difluoroacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes three times to remove mineral oil, then place the flask under vacuum.

-

Reaction Setup: Add anhydrous THF to the flask via cannula. Cool the resulting suspension to 0 °C in an ice bath.

-

Ketone Addition: Slowly add a solution of 3-Fluoro-4-methoxyacetophenone (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve as the enolate forms.

-

Ester Addition: Add Ethyl difluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the pH is acidic (~pH 3-4).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A key feature of β-diketones is their existence as a mixture of keto and enol tautomers in solution.[10][11]

Caption: Figure 2: Keto-Enol Tautomerism.

The enol form is often predominant due to stabilization from conjugation and a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[5] This equilibrium is solvent-dependent and influences the spectroscopic data.[12]

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for the title compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.0-7.8 ppm): Complex multiplets corresponding to the three protons on the substituted phenyl ring. Enolic CH (δ ~6.5 ppm): A singlet for the vinyl proton in the enol tautomer. CHF₂ (δ ~6.2 ppm): A triplet (t) due to coupling with the two fluorine atoms (JHF ≈ 50-55 Hz). Methylene CH₂ (δ ~4.0 ppm): A singlet for the keto tautomer's methylene protons. Methoxy CH₃ (δ ~3.9 ppm): A singlet. Enolic OH (δ ~16 ppm): A very broad singlet, highly deshielded due to strong intramolecular H-bonding. |

| ¹³C NMR | Carbonyls (δ 180-200 ppm): Signals for the C=O groups. Aromatic Carbons (δ 110-160 ppm): Multiple signals, including those showing C-F coupling. CHF₂ (δ ~115 ppm): A triplet due to C-F coupling. Methylene/Enolic CH (δ ~90-100 ppm): Signal for the central carbon. Methoxy CH₃ (δ ~56 ppm): Signal for the methoxy carbon. |

| ¹⁹F NMR | CHF₂: A doublet arising from coupling with the adjacent proton. Aromatic F: A singlet or multiplet depending on coupling with nearby protons. |

| IR (cm⁻¹) | ~3000-3400: Broad O-H stretch (enol form) due to H-bonding. ~1720-1740: C=O stretch (keto form). ~1600-1640: Conjugated C=O stretch (enol form, very strong). ~1580-1610: C=C stretch (enol form). ~1100-1300: Strong C-F stretching bands. |

| Mass Spec. | Molecular Ion (M⁺): Expected at m/z ≈ 246.05. Fragmentation: Common losses include CO, CHF₂, and fragments from the aromatic ring. |

Overall Workflow

The process from synthesis to final, characterized product follows a logical and systematic workflow.

Caption: Figure 3: Experimental Workflow.

Conclusion

This guide outlines a reliable and well-established pathway for the synthesis of this compound. The mixed Claisen condensation provides a direct route to this valuable fluorinated intermediate. The detailed characterization protocol, accounting for the compound's inherent keto-enol tautomerism, ensures the confirmation of its chemical identity and purity. Mastery of this synthesis and characterization workflow empowers medicinal chemists to readily access this and similar fluorinated scaffolds, paving the way for the development of next-generation therapeutics with enhanced pharmacological profiles.

References

-

Keto-enol tautomerization in β-diketones. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Mixed Claisen Condensations | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

Recent Developments in the Synthesis of β-Diketones. (n.d.). PubMed Central (PMC), National Institutes of Health (NIH). Retrieved from [Link]

-

Tautomerism of β-Diketones and β-Thioxoketones. (2023). MDPI. Retrieved from [Link]

-

β-Dicarbonyl Compounds via Crossed Claisen Condensations. (2025). JoVE. Retrieved from [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PubMed Central (PMC), National Institutes of Health (NIH). Retrieved from [Link]

-

Claisen condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Reaction Paths of Keto−Enol Tautomerization of β-Diketones. (n.d.). ACS Publications. Retrieved from [Link]

-

Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics. (2022). PubMed. Retrieved from [Link]

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. (2019). ACS Publications. Retrieved from [Link]

-

The Infrared Spectra of Some metal Chelates of β-Diketones. (n.d.). ACS Publications. Retrieved from [Link]

-

β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. (n.d.). ACS Publications. Retrieved from [Link]

-

Ketone infrared spectra. (n.d.). Chemistry121. Retrieved from [Link]

-

Fluorinated β‐Diketone Based Sm (III) Complexes: Spectroscopic and Optoelectronic Characteristics. (2022). ResearchGate. Retrieved from [Link]

-

Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022). PubMed Central (PMC), National Institutes of Health (NIH). Retrieved from [Link]

-

Infrared Spectroscopy. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. (n.d.). MDPI. Retrieved from [Link]

-

Studies in fluorinated β-diketones and related compounds—III. (1973). Semantic Scholar. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4,4-Difluoro-1-phenylbutane-1,3-dione. (n.d.). PubChem. Retrieved from [Link]

-

Chemistry of fluoro-substituted beta-diketones and their derivatives. (2010). ResearchGate. Retrieved from [Link]

-

4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione (1 x 250 mg). (n.d.). Reagentia. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. (2025). Retrieved from [Link]

- Process for Preparing 4,4' Difluorobenzophenone. (2009). Google Patents.

-

A Study of Some Fluorine-containing β-Diketones 1. (n.d.). ACS Publications. Retrieved from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central (PMC), National Institutes of Health (NIH). Retrieved from [Link]

-

EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. jove.com [jove.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Characterization of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione: A Technical Guide

Introduction

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is a halogenated β-diketone with potential applications in medicinal chemistry and materials science. Its unique structural features, including a difluoromethyl group and a substituted aromatic ring, give rise to a distinct spectroscopic profile. This in-depth technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and structurally related molecules. While experimental data for this specific molecule is not widely available, this guide offers a robust, theoretically-grounded prediction of its spectroscopic properties, empowering researchers to confidently identify and interpret their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Caption: A generalized workflow for the acquisition of NMR data.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | m | 2H | Ar-H |

| ~7.0 | t | 1H | Ar-H |

| ~6.5 | s | 1H | C(O)CH ₂C(O) |

| ~6.1 | t | 1H | CH F₂ |

| ~3.9 | s | 3H | OCH ₃ |

Interpretation of Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methylene, difluoromethyl, and methoxy protons. The aromatic protons are predicted to appear in the downfield region (~7.0-7.8 ppm) due to the deshielding effect of the benzene ring. The specific splitting patterns (multiplets and a triplet) arise from coupling with the adjacent fluorine and protons. The methylene protons of the β-diketone moiety are anticipated to appear as a singlet around 6.5 ppm. The proton of the difluoromethyl group is expected to be a triplet around 6.1 ppm due to coupling with the two fluorine atoms. The methoxy protons should present as a sharp singlet at approximately 3.9 ppm.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C =O |

| ~185 | C =O |

| ~160 (d) | C -F (aromatic) |

| ~150 | C -OCH₃ |

| ~125 | Ar-C |

| ~115 | Ar-C |

| ~110 (t) | C HF₂ |

| ~90 | C(O)C H₂C(O) |

| ~56 | OC H₃ |

Interpretation of Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the two carbonyl carbons of the diketone functionality, expected at the downfield end of the spectrum (~185-195 ppm). The aromatic carbons will appear in the 115-160 ppm range, with the carbon directly attached to the fluorine exhibiting a doublet due to C-F coupling. The carbon of the difluoromethyl group will be observed as a triplet around 110 ppm due to coupling with the two fluorine atoms. The methylene carbon of the β-diketone is predicted to be around 90 ppm, and the methoxy carbon at approximately 56 ppm.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -115 | m | Ar-F |

| ~ -125 | d | CHF ₂ |

Interpretation of Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this molecule, two distinct signals are expected. The aromatic fluorine will likely appear as a multiplet around -115 ppm. The two fluorine atoms of the difluoromethyl group are expected to be equivalent and will appear as a doublet around -125 ppm due to coupling with the adjacent proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (keto form) |

| ~1600 | Strong | C=O stretch (enol form) and C=C stretch (aromatic) |

| ~1250 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch |

Interpretation of Predicted IR Spectrum

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl groups. Due to keto-enol tautomerism in the β-diketone moiety, two distinct C=O stretching bands are expected: one around 1720 cm⁻¹ for the keto tautomer and another, broader band around 1600 cm⁻¹ for the hydrogen-bonded enol form. The aromatic C=C stretching vibrations will also appear in the 1600 cm⁻¹ region. Strong bands corresponding to C-F and C-O stretching are predicted around 1250 cm⁻¹ and 1100 cm⁻¹, respectively. Aromatic and aliphatic C-H stretching vibrations will be observed around 3000 cm⁻¹ and 2950 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron ionization is a common technique for the analysis of relatively small, volatile organic molecules.

Caption: A simplified workflow for electron ionization mass spectrometry.

Predicted Mass Spectrum Data (EI)

| m/z | Predicted Fragment |

| 246 | [M]⁺ (Molecular Ion) |

| 195 | [M - CHF₂]⁺ |

| 167 | [M - CHF₂ - CO]⁺ |

| 155 | [F-C₆H₃-OCH₃-C≡O]⁺ |

| 127 | [F-C₆H₃-OCH₃]⁺ |

| 51 | [CHF₂]⁺ |

Interpretation of Predicted Mass Spectrum

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 246, corresponding to the molecular weight of the compound. A prominent fragmentation pathway is the loss of the difluoromethyl radical, leading to a peak at m/z 195. Subsequent loss of a carbonyl group would result in a fragment at m/z 167. Another characteristic fragmentation is the cleavage of the bond between the carbonyl groups, generating the aroyl cation at m/z 155. Further fragmentation of the aromatic portion could lead to a peak at m/z 127. The difluoromethyl cation itself may be observed at m/z 51. The fragmentation of aromatic ketones is a key diagnostic tool in mass spectrometry.[1]

Conclusion

This technical guide provides a detailed, theory-based prediction of the NMR, IR, and MS spectroscopic data for this compound. The predicted spectra and their interpretations offer a solid foundation for researchers working with this compound, enabling them to anticipate, identify, and understand their experimental results. The provided protocols for data acquisition serve as a practical starting point for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate confirmation of structure, and this guide is intended to be a valuable companion in that endeavor.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Whitman College. Fragmentation of Aromatic Ketones. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

A Note on the Subject Compound: Publicly accessible crystallographic databases do not currently contain the specific crystal structure for 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione. This guide will therefore provide a comprehensive overview based on established principles and available data for closely related analogues. A detailed synthesis and proposed crystallization protocol for the title compound are presented, followed by an in-depth analysis of a representative crystal structure of a similar fluorinated β-diketone to elucidate the expected structural and supramolecular features.

Introduction: The Significance of Fluorinated β-Diketones in Medicinal Chemistry

Fluorinated organic molecules have become increasingly vital in the development of pharmaceuticals and advanced materials. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,3-dione moiety is a versatile pharmacophore found in numerous biologically active compounds, known for its coordinating properties and diverse reactivity. The combination of these two features in this compound makes it a compound of significant interest for researchers in drug discovery and materials science. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing interactions with target proteins, while the fluorinated phenyl ring can modulate electronic properties and metabolic pathways.

Synthesis and Crystallization: A Proposed Methodology

The synthesis of this compound can be achieved through a Claisen condensation reaction, a robust and widely used method for the formation of β-diketones.

Experimental Protocol: Synthesis

A plausible synthetic route involves the condensation of 3-Fluoro-4-methoxyacetophenone with an excess of ethyl difluoroacetate in the presence of a strong base, such as sodium hydride, in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Step-by-Step Protocol:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-Fluoro-4-methoxyacetophenone (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is stirred at this temperature for 30 minutes to facilitate the formation of the enolate.

-

Ethyl difluoroacetate (1.5 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Diagram of the Synthetic Workflow:

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization conditions. Slow evaporation is a commonly employed and effective technique for growing high-quality crystals of organic compounds.

Step-by-Step Protocol:

-

Dissolve a small amount of the purified product in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane, or acetone/water) in a clean vial. The goal is to create a saturated or near-saturated solution at room temperature.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

Once suitable crystals have formed, they can be carefully isolated for X-ray diffraction analysis.

Crystal Structure Analysis: A Case Study of a Close Analogue

As the crystal structure of the title compound is not available, we will analyze the crystal structure of a closely related analogue, 4,4-Difluoro-1-phenylbutane-1,3-dione , to infer the likely structural characteristics.

Molecular Geometry and Conformation

Fluorinated β-diketones can exist in keto-enol tautomeric forms. In the solid state, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. It is highly probable that this compound would also crystallize in the enol form.

The molecular structure would likely be nearly planar, with the planarity stabilized by the conjugated system of the enone moiety and the intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. The difluoromethyl group will introduce a tetrahedral geometry at one end of the butane-1,3-dione chain.

Diagram of Keto-Enol Tautomerism:

Caption: Keto-enol tautomerism in β-diketones.

Crystallographic Data (Hypothetical for the Title Compound based on Analogues)

The following table presents hypothetical crystallographic data for the title compound, based on typical values observed for similar fluorinated β-diketones.

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 5.0 - 10.0 |

| c (Å) | 15.0 - 25.0 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.5 - 1.7 |

| R-factor (%) | < 5 |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions.

-

C-H···O Hydrogen Bonds: The carbonyl oxygen and the methoxy group's oxygen atom are likely to act as hydrogen bond acceptors, forming weak C-H···O interactions with neighboring molecules.

-

C-H···F Interactions: The fluorine atoms on the difluoromethyl group and the phenyl ring can participate in weak C-H···F hydrogen bonds.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Halogen···Halogen Interactions: C-F···F-C interactions, though generally weak, might also be present, influencing the crystal packing.

These interactions would likely lead to the formation of a three-dimensional supramolecular architecture.

Diagram of Potential Intermolecular Interactions:

Caption: Potential intermolecular interactions in the crystal lattice.

Spectroscopic Analysis

While a full crystallographic analysis is pending, spectroscopic techniques can provide valuable structural information.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group, the methylene protons of the dione backbone, and the enolic proton, which would likely appear as a broad singlet at a downfield chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit signals for the difluoromethyl group (likely a triplet due to coupling with the adjacent methylene protons) and the fluorine atom on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons, the enolic carbons, the aromatic carbons, the methoxy carbon, and the difluoromethyl carbon (which would appear as a triplet due to C-F coupling).

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and enone moieties, as well as C-F stretching vibrations. The presence of a broad O-H stretching band would confirm the enol tautomer.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the anticipated synthesis, crystallization, and structural features of this compound. Based on the analysis of analogous compounds, it is predicted that this molecule will adopt a planar enol conformation in the solid state, stabilized by a strong intramolecular hydrogen bond. The crystal packing is expected to be directed by a network of weak intermolecular interactions, including C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking.

The definitive determination of the crystal structure of the title compound through single-crystal X-ray diffraction is a crucial next step. This experimental data would provide precise information on bond lengths, bond angles, and the intricate details of its supramolecular assembly, offering valuable insights for the rational design of new drug candidates and functional materials.

References

-

Thakral, N. K., Zanon, R. L., Kelly, R. C., & Thakral, S. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences, 107(12), 2969–2982. [Link][1]

-

Choudhury, A. R. (2023). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 25(44), 6235-6246. [Link]

-

Diamond Light Source. (n.d.). About Small Molecule X-ray Crystallography. Retrieved from [Link][2]

-

CrystalMaker Software Ltd. (n.d.). CrystalMaker Software. Retrieved from [Link][3]

-

BragitOff.com. (2022, December 9). List of freely available molecular or crystal structure visualization software. Retrieved from [Link][4]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link][5]

-

CRYSTAL IMPACT. (n.d.). Diamond - Crystal and Molecular Structure Visualization. Retrieved from [Link][6]

-

Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Modern Organic Chemistry Research, 1(1), 1-10. [Link][7]

-

PubChem. (n.d.). 4,4-Difluoro-1-phenylbutane-1,3-dione. Retrieved from [Link][8]

-

PubChem. (n.d.). 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione. Retrieved from [Link][9]

-

Google Patents. (n.d.). US20090177014A1 - Process for preparing 4,4' difluorobenzophenone. Retrieved from [10]

-

Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone. Retrieved from [11]

-

Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone. Retrieved from [12]

-

Weizmann Institute of Science. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Nature Communications, 14(1), 5874. [Link][13][14]

-

MDPI. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link][15]

-

MDPI. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7894. [Link][16]

-

ACS Publications. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1185–1197. [Link][17]

-

The Journal of Organic Chemistry. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link][18]

-

Semantic Scholar. (n.d.). Fluorine Conformational Effects Characterized by Energy Decomposition Analysis. Retrieved from [Link][19]

-

ResearchGate. (n.d.). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Retrieved from [Link][20]

-

ResearchGate. (n.d.). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Growth of Fluorides. Retrieved from [Link][21]

-

ResearchGate. (n.d.). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Retrieved from [Link][22]

-

ResearchGate. (n.d.). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Retrieved from [Link][23]

-

IUCr. (n.d.). Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis. Retrieved from [Link][24]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link][25]

-

Reagentia. (n.d.). 4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione (1 x 250 mg). Retrieved from [Link][26]

-

ChemRxiv. (n.d.). Light-melting Diketone Crystal with ON-OFF-ON Luminescence Evolution. Retrieved from [Link][27]

-

SciSpace. (n.d.). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. Retrieved from [Link][28]

-

Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. Retrieved from [29]

Sources

- 1. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diamond.ac.uk [diamond.ac.uk]

- 3. CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction [crystalmaker.com]

- 4. bragitoff.com [bragitoff.com]

- 5. iucr.org [iucr.org]

- 6. Diamond - Crystal and Molecular Structure Visualization [crystalimpact.com]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. 4,4-Difluoro-1-phenylbutane-1,3-dione | C10H8F2O2 | CID 2774205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione | C11H10F2O3 | CID 2782518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 11. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 12. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 13. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. journals.iucr.org [journals.iucr.org]

- 25. excillum.com [excillum.com]

- 26. 4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione (1 x 250 mg) | Reagentia [reagentia.eu]

- 27. chemrxiv.org [chemrxiv.org]

- 28. scispace.com [scispace.com]

- 29. US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols - Google Patents [patents.google.com]

Physicochemical properties of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

An In-Depth Technical Guide to the Physicochemical Properties of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Foreword: Contextualizing the Molecule

In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a position of exceptional importance. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity. The subject of this guide, this compound, is a trifluorinated β-diketone. The β-diketone moiety is a versatile pharmacophore and a critical synthetic intermediate, known for its ability to form stable chelates with metal ions and to exist in a dynamic equilibrium with its enol tautomers. Understanding the fundamental physicochemical properties of this specific molecule is therefore paramount for any researcher aiming to unlock its potential in pharmaceutical development, agrochemical synthesis, or advanced material applications. This document provides a comprehensive analysis of these properties, grounded in established analytical principles and supplemented with detailed, field-proven experimental protocols.

Core Molecular Identity and Physical Characteristics

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and predicted physical properties for this molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 170570-77-1 | [1][2] |

| Molecular Formula | C₁₁H₉F₃O₃ | [1] |

| Molecular Weight | 246.18 g/mol | [1] |

| Boiling Point | 350.0 ± 37.0 °C (Predicted) | [1] |

| Physical Form | Solid (Expected) | [3] |

Note: The melting point has not been empirically reported in the surveyed literature but can be determined using the protocol outlined in Section 4.1. A structurally similar compound, 4,4-Difluoro-1-phenyl-1,3-butanedione, has a reported melting point of 47-51 °C, suggesting the target compound is a solid at room temperature.[4]

Molecular Structure

The molecule's structure, featuring an aromatic ring, a methoxy group, and a difluorinated β-diketone chain, dictates its chemical behavior.

Caption: 2D structure of the title compound.

Keto-Enol Tautomerism: A Core Concept

A defining characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is fundamental to the molecule's reactivity, solubility, and spectroscopic properties. The acidic proton on the central methylene carbon (C8) can be lost, and the resulting enolate ion is stabilized by delocalization across the two carbonyl groups.

Caption: Equilibrium between keto and enol tautomers.

This tautomerism influences solubility, as the enol form can establish intramolecular hydrogen bonds, reducing its polarity compared to the diketo form. The equilibrium position is sensitive to the solvent, temperature, and pH.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes this molecule particularly well-suited for a multi-faceted NMR investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons (or a vinyl proton in the enol form), and potentially a broad signal for the enolic hydroxyl proton. The coupling patterns of the aromatic protons will be informative for confirming the substitution pattern.

-

¹³C NMR: The carbon spectrum will display signals for the two carbonyl carbons, the aromatic carbons, the methoxy carbon, the methylene carbon, and the difluoromethyl carbon. The chemical shifts of the carbonyl carbons can help in assessing the keto-enol equilibrium.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool.[5][6] It offers high sensitivity and a wide chemical shift range, making it excellent for purity assessment and structural confirmation.[7][8] Two distinct signals are expected: one for the aromatic fluorine and another for the difluoromethyl group. The coupling between fluorine and adjacent protons (J-coupling) provides critical connectivity information.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. For this molecule, the key absorptions are:

-

C=O Stretch: In the diketo form, two carbonyl stretching bands are expected. Aromatic ketones typically show a C=O stretch around 1685 cm⁻¹.[9] For β-diketones, tautomerization to the enol form leads to a conjugated system and intramolecular hydrogen bonding, which shifts the C=O absorption to a lower frequency, often in the 1580–1640 cm⁻¹ range.[10][11]

-

C-F Stretch: Strong absorption bands are expected in the 1000-1400 cm⁻¹ region, corresponding to the C-F bonds of both the aromatic and aliphatic fluorine atoms.

-

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

-

C-O Stretch: Absorptions corresponding to the methoxy ether linkage will be present.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of β-diketones often reveals characteristic fragmentation patterns.[12] The molecular ion peak (M⁺) at m/z 246.18 should be observable. Common fragmentation pathways include α-cleavage adjacent to the carbonyl groups, leading to the loss of fragments such as ·CHF₂ and the acylium ion [C₆H₃F(OCH₃)CO]⁺.[13][14] The fragmentation pattern can be complex due to the presence of both keto and enol forms in the gas phase.[12]

Acidity and Solubility: Properties in Solution

Acidity (pKa)

The protons on the α-carbon (the methylene group between the two carbonyls) are acidic due to the resonance stabilization of the resulting carbanion (enolate). The pKa value is a critical parameter for understanding the compound's behavior in biological systems and for developing purification and formulation strategies. While the exact pKa is not documented, it is expected to be in the range of typical β-diketones (approx. 9-11 in water), influenced by the electron-withdrawing effects of the fluorine atoms. An experimental protocol for its determination is provided in Section 4.3.

Solubility

Solubility is a key determinant of bioavailability for pharmaceutical applications. The molecule possesses both lipophilic (aromatic ring) and hydrophilic (carbonyl, methoxy, fluorine) characteristics.

-

Aqueous Solubility: Expected to be low, but pH-dependent. At pH values significantly above its pKa, the compound will deprotonate to form the more soluble enolate salt.[15][16]

-

Organic Solvents: Likely to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), dichloromethane, ethyl acetate, and acetone, owing to the presence of polar functional groups and the organic backbone.

A standardized protocol for determining both kinetic and thermodynamic solubility is essential for drug development.[15]

Authoritative Experimental Protocols

The following protocols describe robust, self-validating methods for determining the key physicochemical properties discussed.

Protocol: Melting Point Determination

Causality: The melting point range provides a crucial indicator of purity. A pure crystalline solid typically has a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range. This protocol uses a digital melting point apparatus for precision.

Methodology:

-

Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[17][18]

-

Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional): First, heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurements.

-

Accurate Determination: Allow the block to cool to at least 20 °C below the approximate melting point. Prepare a new sample.

-

Heating: Begin heating at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[17] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation & Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. Repeat the measurement at least twice to ensure consistency.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: This method determines the equilibrium solubility, which represents the true saturation point of the compound in a given solvent at a specific temperature, a critical parameter for preclinical and formulation studies.[16]

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter or centrifuge at high speed to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

-

Validation: To confirm equilibrium was reached, a sample can be taken at 24 hours and another at 48 hours. The solubility values should be consistent.

Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly precise and direct method for measuring pKa.[19][20] It relies on monitoring the pH of a solution of the compound as a titrant (a strong base) is added, allowing for the direct observation of the half-equivalence point where pH = pKa.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.

-

Apparatus Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a combination glass electrode to monitor the pH. Use a magnetic stirrer for continuous mixing.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).

-

The pKa is the pH value at the half-equivalence point (i.e., the pH when exactly half the volume of titrant required to reach the equivalence point has been added).[21]

-

Synthesis Overview

The compound this compound can be synthesized via a Claisen condensation reaction. This classic approach involves the reaction of an ester with a ketone in the presence of a strong base.[22] For this specific molecule, the likely precursors are Ethyl difluoroacetate and 3-Fluoro-4-methoxyacetophenone .[23]

Conclusion

This compound is a structurally interesting molecule whose utility in research and development is underpinned by its physicochemical properties. Its trifluorination, combined with the versatile β-diketone core, suggests potential for unique biological activity and chemical reactivity. Key characteristics such as its keto-enol tautomerism, acidity, and spectroscopic fingerprint are critical to its application. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine these properties, ensuring data integrity and enabling the confident advancement of projects involving this compound.

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Center for Biotechnology Information. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. [Link]

-

Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. (n.d.). CORE. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Pharma Knowledge. [Link]

-

Determination of Melting Point. (n.d.). Saddleback College. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

experiment (1) determination of melting points. (2021). University of Technology, Iraq. [Link]

-

How to Determine Solubility. (n.d.). wikiHow. [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). National Center for Biotechnology Information. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

An Overview of Fluorine NMR. (n.d.). ResearchGate. [Link]

-

4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione (1 x 250 mg). (n.d.). Reagentia. [Link]

-

2.8: pH measurement and determination of pKa value. (2023). Chemistry LibreTexts. [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. [Link]

-

Determination of pKa using the half-volume method: A laboratory experiment. (n.d.). ACS Publications. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. [Link]

- Method for determining solubility of a chemical compound. (n.d.).

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

-

The Infrared Spectra of Some metal Chelates of β-Diketones. (n.d.). ACS Publications. [Link]

-

Studies in Mass Spectrometry. IX.1 Mass Spectra of /3-Diketones. (n.d.). ACS Publications. [Link]

-

4,4-Difluoro-1-phenylbutane-1,3-dione. (n.d.). PubChem. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. (n.d.). ACS Publications. [Link]

-

Ketone infrared spectra. (n.d.). Chemistry LibreTexts. [Link]

-

Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. (n.d.). ACS Publications. [Link]

-

Studies in Mass Spectrometry. IX.1Mass Spectra of β-Diketones. (1966). fatcat!. [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. [Link]

-

4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione. (n.d.). PubChem. [Link]

-

Recent Developments in the Synthesis of β-Diketones. (n.d.). MDPI. [Link]

- Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. (n.d.).

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. (n.d.). PubChem. [Link]

Sources

- 1. This compound CAS#: 170570-77-1 [m.chemicalbook.com]

- 2. This compound | 170570-77-1 [chemicalbook.com]

- 3. 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione | 189347-40-8 [sigmaaldrich.com]

- 4. 4,4-Difluoro-1-phenyl-1,3-butanedione 97 62679-61-2 [sigmaaldrich.com]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pharmatutor.org [pharmatutor.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. byjus.com [byjus.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. This compound synthesis - chemicalbook [chemicalbook.com]

In silico modeling of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

An In-Depth Technical Guide to the In Silico Modeling of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive framework for the in silico characterization of this compound, a novel small molecule with potential therapeutic applications. Given the limited empirical data on this specific compound, this document outlines a prospective computational workflow designed to predict its physicochemical properties, potential biological targets, dynamic interactions, and drug-likeness profile. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, this guide serves as a blueprint for researchers and drug development professionals to systematically evaluate and prioritize novel chemical entities in the early phases of discovery. Each protocol is presented with the underlying scientific rationale, ensuring a self-validating and robust investigative process.

Introduction: Rationale for a Computational-First Approach

The compound this compound belongs to the β-diketone class of molecules, a scaffold known for its wide range of biological activities, including anti-inflammatory and antiviral properties.[1][2] The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[3] The geminal difluoro and aryl fluoride moieties in the target compound suggest unique electronic and conformational properties that warrant a detailed investigation.

In modern drug discovery, a computational-first approach is invaluable for de-risking and accelerating development timelines.[4][5] By building a robust in silico model, we can generate testable hypotheses, prioritize experimental resources, and gain mechanistic insights before committing to costly and time-consuming laboratory synthesis and testing.[5][6] This guide details a multi-pillar computational strategy to build a comprehensive profile of this promising, yet uncharacterized, molecule.

Pillar 1: Quantum Mechanical (QM) Characterization

Expertise & Rationale: Before simulating interactions with a biological target, it is imperative to understand the intrinsic electronic and structural properties of the ligand itself. Classical molecular mechanics force fields may not adequately capture the nuanced effects of multiple fluorine substitutions.[7] Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a highly accurate description of the electron distribution, which governs the molecule's reactivity and interaction potential.[8][9][10]

This initial QM analysis provides the foundational data—such as partial charges and conformational energy landscapes—that enhances the accuracy of all subsequent modeling steps.

Workflow for Quantum Mechanical Analysis

Caption: Quantum mechanics workflow for ligand characterization.

Experimental Protocol: DFT Calculation

-

Structure Preparation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: Perform a full geometry optimization using a DFT functional and basis set suitable for organic molecules, such as B3LYP/6-31G(d,p), to find the lowest energy conformation. This is a crucial step as the molecule's shape dictates its potential interactions.[10]

-

Frequency Analysis: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Property Calculation: Using the optimized structure, calculate:

-

Molecular Electrostatic Potential (ESP): To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding potential hydrogen bonding and other non-covalent interactions.[7]

-

Partial Atomic Charges: Derive charges (e.g., using CHELPG or Merz-Kollman schemes) for use in subsequent molecular mechanics simulations.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals help predict chemical reactivity and the molecule's ability to participate in charge-transfer interactions.[9]

-

Pillar 2: Target Identification and Molecular Docking

Expertise & Rationale: With a well-characterized ligand, the next step is to predict its potential biological targets. The β-diketone scaffold is a known inhibitor of cyclooxygenase (COX) enzymes.[1][11] Therefore, as a scientifically-grounded hypothesis, we will model the interaction of our compound with COX-2, a key target in inflammation. Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site.[12][13] This allows us to assess the plausibility of the interaction and identify key binding motifs.

Workflow for Molecular Docking

Caption: Standard workflow for protein-ligand molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the crystal structure of human COX-2 with a bound inhibitor (e.g., PDB ID: 5IKR) from the RCSB Protein Data Bank.

-

Using molecular visualization software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules, co-factors not essential for binding, and adding polar hydrogens.[13][14]

-

Save the prepared protein structure in the required PDBQT format using AutoDock Tools.[15]

-

-

Ligand Preparation:

-

Use the QM-optimized structure of this compound.

-

Use AutoDock Tools to assign Gasteiger charges (or use the more accurate QM-derived charges) and define rotatable bonds. Save in PDBQT format.

-

-

Grid Box Generation: Define a 3D grid box for the docking search space. Center the grid on the position of the co-crystallized ligand in the original PDB file to ensure the simulation is focused on the known active site.[13]

-

Docking Execution:

-

Analysis of Results:

-

Analyze the output file to identify the pose with the best (most negative) binding affinity score.

-

Visualize the top-ranked pose within the protein's active site. Identify and measure key interactions, such as hydrogen bonds, hydrophobic contacts, and potential halogen bonds involving the fluorine atoms.

-

As a self-validating control, perform the same docking protocol with the known co-crystallized inhibitor or a standard drug like Celecoxib to ensure the docking parameters can reproduce the experimental binding mode.

-

Pillar 3: Molecular Dynamics (MD) Simulation

Expertise & Rationale: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and the flexibility of the binding pocket.[16][17] An MD simulation can validate a docking pose; if the ligand remains stably bound throughout the simulation, it increases confidence in the docking result.

Workflow for Molecular Dynamics Simulation

Caption: General workflow for setting up and analyzing an MD simulation.

Experimental Protocol: MD Simulation with GROMACS

-

System Preparation:

-

Use the highest-scoring protein-ligand complex from the docking study as the starting structure.

-

Select an appropriate force field (e.g., OPLS-2005, AMBER) for the protein and generate topology and parameter files for the ligand (using the QM data as a reference).

-

Place the complex in a periodic solvent box (e.g., a cubic box of TIP3P water molecules) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.[16][18]

-

-

Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.[18]

-

Equilibration:

-

Perform a short simulation (e.g., 1 ns) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature.

-

Perform a subsequent simulation (e.g., 5-10 ns) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system to the correct density.[18] During equilibration, positional restraints on the protein and ligand are gradually released.

-

-

Production MD: Run the production simulation for a significant duration (e.g., 100-200 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates the complex has reached equilibrium and the ligand is not diffusing away from the binding site.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify regions of the protein that are highly flexible or become more rigid upon ligand binding.

-

Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking. Stable interactions throughout the simulation lend strong support to the proposed binding mode.

-

Pillar 4: ADMET and Drug-Likeness Prediction

Expertise & Rationale: High binding affinity does not guarantee a successful drug. The compound must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4][19][20] Predicting these properties in silico is a critical step for identifying potential liabilities early, saving immense resources by flagging compounds that are likely to fail in later clinical stages.[5][6]

Data Presentation: Predicted ADMET Properties

The following table summarizes hypothetical data generated from ADMET prediction servers.

| Property | Predicted Value | Favorable Range | Interpretation |

| Absorption | |||

| Lipinski's Rule of 5 | 0 Violations | ≤ 1 Violation | Good oral bioavailability potential. |

| Caco-2 Permeability | High | High | Likely well-absorbed from the gut. |

| Distribution | |||

| BBB Permeability | Low | Low (for peripheral) | Unlikely to cause CNS side effects. |

| Plasma Protein Binding | 85% | < 90% | Sufficient free fraction to be active. |

| Metabolism | |||

| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions. |

| CYP3A4 Inhibitor | No | No | Low risk of drug-drug interactions. |

| Excretion | |||

| TPSA (Topological PSA) | 65 Ų | < 140 Ų | Good cell permeability and excretion profile. |

| Toxicity | |||

| hERG Inhibition | Low Risk | Low Risk | Low risk of cardiotoxicity. |

| AMES Mutagenicity | Non-mutagen | Non-mutagen | Unlikely to be carcinogenic. |

| Hepatotoxicity | Low Risk | Low Risk | Low risk of liver damage. |

Experimental Protocol: ADMET Prediction

-

Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file (.sdf, .mol) for this compound.

-

Server Submission: Submit the molecular structure to several well-validated, free web-based ADMET prediction tools. Using multiple servers provides a consensus and reduces reliance on a single algorithm.[5] Recommended platforms include:

-

Data Consolidation and Analysis:

-

Compile the predictions from each server into a summary table (as shown above).

-

Analyze the data against established thresholds for "drug-like" properties (e.g., Lipinski's Rule of 5).

-

Identify any potential liabilities. For example, a prediction of high hERG inhibition would be a major red flag for cardiotoxicity and might lead to de-prioritization or redesign of the molecule.

-

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted in silico workflow for the initial characterization of this compound. By systematically applying quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, this process generates a comprehensive data package on the molecule's electronic nature, potential for biological interaction, dynamic stability, and drug-likeness.

The hypothetical results from this workflow—a stable binding mode in a relevant target like COX-2 and a favorable ADMET profile—would provide a strong rationale for advancing the compound to the next stage of the drug discovery pipeline: chemical synthesis and subsequent in vitro validation of the computational predictions. This computational-first strategy ensures that laboratory resources are directed toward compounds with the highest probability of success, embodying the principles of modern, efficient drug development.

References

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

Ibezim, A., et al. (2020). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug Discovery Today. Retrieved from [Link]

-

Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

-

Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]

-

Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

International Journal of Innovative Research in Technology. (n.d.). The role of quantum Mechanics in revolutionizing drug discovery. Retrieved from [Link]

-

Protheragen. (n.d.). ADMET Prediction. Retrieved from [Link]

-

MDPI. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Retrieved from [Link]

-

Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Quantum Chemistry in Drug Discovery. Retrieved from [Link]

-

PubMed. (2025). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Retrieved from [Link]

-

KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

-

Güntert, P. & Kazemi, S. (2018). Molecular Dynamics Simulation Tutorial. Retrieved from [Link]

-

LabXing. (2020). A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. Retrieved from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

-

Portal. (2023). An Introduction to Molecular Dynamics Simulations. Retrieved from [Link]

-

American Chemical Society. (2025). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Molecular dynamics simulation for all. Retrieved from [Link]

-

University of Southampton. (n.d.). Introduction to Molecular Dynamics Simulation. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Retrieved from [Link]

-

Nature. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Retrieved from [Link]

-

MDPI. (2025). (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

-

ACS Publications. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

-

A Quick Introduction to Graphviz. (2017). Retrieved from [Link]

-

ACS Publications. (2025). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones | The Journal of Organic Chemistry. Retrieved from [Link]

-

YouTube. (2023). Graphviz workflow 1. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aurlide.fi [aurlide.fi]

- 5. bitesizebio.com [bitesizebio.com]

- 6. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 7. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 8. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijirt.org [ijirt.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KBbox: Methods [kbbox.h-its.org]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]

- 17. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 18. labxing.com [labxing.com]

- 19. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 20. fiveable.me [fiveable.me]

Introduction: The Strategic Role of Fluorine in Dicarbonyl Chemistry

An In-Depth Technical Guide to Fluorinated Butane-1,3-dione Derivatives: Synthesis, Properties, and Applications

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[2][3] When incorporated into the versatile butane-1,3-dione (acetylacetone) scaffold, the resulting fluorinated derivatives exhibit profoundly altered properties, making them highly valuable building blocks and functional molecules.